molecular formula C11H11NO3 B13674173 Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate CAS No. 1623005-37-7

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate

Cat. No.: B13674173
CAS No.: 1623005-37-7
M. Wt: 205.21 g/mol
InChI Key: DNEHVCIDLLCZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate (CAS 1623005-37-7) is a synthetically produced heterocyclic compound with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . It features a benzo[c]isoxazole core structure, which is a fused bicyclic system incorporating a benzene ring, distinguishing it from simpler isoxazole derivatives and influencing its electronic properties . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The reductive cleavage of the N–O bond in related benzisoxazole scaffolds is a valuable transformation for generating 2-aminophenyl ketone intermediates, which are useful in the synthesis of pharmaceuticals and materials such as 1,4-benzodiazepines and quinolines . A practical and efficient preparation method for this compound class involves a Lewis acid-catalyzed annulation reaction. One reported procedure uses BF₃·Et₂O (10 mol%) to catalyze the reaction between ethyl glyoxylate and 5-methyl-nitrosobenzene at ambient temperature, yielding the product as a pale pink solid (m.p. 81–84 °C) after purification by silica gel column chromatography . This method is noted for its operational simplicity and good yield (approximately 75%) . Characterization data includes an IR absorption at 1729 cm⁻¹ for the ester carbonyl group, and key signals in the ¹H NMR spectrum (CD₂Cl₂) at δ 7.73 (d, J=8.3 Hz, 1H), 4.49 (q, J=7.1 Hz, 2H), 2.52 (s, 3H), and 1.45 (t, J=7.1 Hz, 3H) . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, and is not intended for human or veterinary consumption.

Properties

CAS No.

1623005-37-7

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 5-methyl-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-3-14-11(13)10-8-6-7(2)4-5-9(8)12-15-10/h4-6H,3H2,1-2H3

InChI Key

DNEHVCIDLLCZIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CC2=NO1)C

Origin of Product

United States

Preparation Methods

Reaction Overview:

  • Reactants: Ethyl glyoxylate and 5-methyl-nitrosobenzene
  • Catalyst: BF3·Et2O (10 mol%)
  • Conditions: Ambient temperature, benchtop setup
  • Yield: Approximately 75% for this compound
  • Product Form: Pale pink solid, melting point 81–84 °C

Mechanism Highlights:

  • The nitrosoarene oxygen is incorporated into the isoxazole ring.
  • The reaction proceeds via a novel annulation pathway supported by isotope labeling studies.
  • The catalyst facilitates the formation of the isoxazole ring by coordinating to the glyoxylate ester, enhancing electrophilicity.

Experimental Data Summary:

Parameter Details
Catalyst loading 10 mol% BF3·Et2O
Reaction time Not explicitly stated, typically hours
Isolation Silica gel column chromatography
IR Peaks (cm⁻¹) 2989, 1729 (ester C=O), 1599, 1541
¹H NMR (CD2Cl2, 400 MHz) δ 7.73 (d, J=8.3 Hz, 1H), 7.47 (m, 1H), 4.49 (q, J=7.1 Hz, 2H), 2.52 (s, 3H), 1.45 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl3, 101 MHz) δ 156.7, 152.4, 151.3, 139.2, 138.5, 127.4, 121.5, 111.7, 63.3, 22.2, 14.3
HRMS (ESI) Calculated m/z: 206.0812; Found: 206.0805

This method is advantageous due to its operational simplicity, use of inexpensive catalysts, and good yields. It also allows for structural variations by changing the nitrosoarene substituents, as demonstrated by related compounds synthesized under similar conditions.

Condensation and Cyclodehydration Routes

Another synthetic approach to benzo[c]isoxazole derivatives, including ethyl esters, involves condensation reactions of 1,3-dicarbonyl compounds with hydroxylamine derivatives, followed by cyclodehydration.

General Procedure:

  • Starting Materials: 1,3-diketones or glyoxylate esters
  • Reagents: Hydroxylamine hydrochloride and sodium acetate in ethanol
  • Conditions: Reflux for 4 hours, followed by acid treatment and recrystallization
  • Yield: Typically high (up to 90% for related isoxazole esters)

This method relies on the formation of an oxime intermediate, which undergoes intramolecular cyclization to form the isoxazole ring. The process can be adapted to synthesize various substituted isoxazole carboxylates by modifying the starting diketone or hydroxylamine derivatives.

Experimental Data Example for Ethyl 5-(benzofuran-2-yl)-isoxazole-3-carboxylate (analogous to benzo[c]isoxazole derivatives):

Parameter Details
Reagents Hydroxylamine hydrochloride, sodium acetate
Solvent Ethanol
Reaction time Reflux 4 h + overnight standing
Purification Recrystallization from ethanol
Yield 90%
Melting point 80–82 °C

Though this example is for benzofuran derivatives, the methodology is transferable to benzo[c]isoxazole systems with appropriate substrate adjustments.

Comparative Analysis of Preparation Methods

Feature Lewis Acid Catalyzed Annulation Condensation and Cyclodehydration
Catalyst/Reagent BF3·Et2O (Lewis acid) Hydroxylamine hydrochloride, sodium acetate
Reaction Conditions Mild, room temperature Reflux in ethanol
Yield Moderate to good (~75%) High (up to 90%)
Substrate Scope Nitrosoarenes and glyoxylate esters 1,3-diketones and hydroxylamine derivatives
Operational Complexity Simple, benchtop setup Requires reflux and acid treatment
Mechanistic Insight Annulation with oxygen incorporation from nitrosoarene Condensation to oxime followed by cyclization
Product Purity and Characterization Easily purified by chromatography Purified by recrystallization

Summary and Recommendations

The preparation of this compound is best achieved via the Lewis acid catalyzed annulation of ethyl glyoxylate with 5-methyl-nitrosobenzene using BF3·Et2O as the catalyst. This method provides a good balance of yield, operational simplicity, and mechanistic clarity. The alternative condensation and cyclodehydration route offers a high yield but involves more rigorous conditions.

For researchers aiming to synthesize this compound, the Lewis acid catalyzed route is recommended for its mild conditions and adaptability to various substituted analogs. Detailed spectral data and reaction conditions from multiple studies provide a robust framework for reproducibility and further optimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

Ethyl 5-(3-Methylphenyl)isoxazole-3-carboxylate (10i)
  • Structure : A phenyl group substituted with a methyl at the meta position replaces the benzo[c]isoxazole core.
  • Properties : Higher lipophilicity due to the phenyl group, with a molecular weight of 232.0974 g/mol.
  • Spectral Data :
    • ¹H NMR (CDCl₃) : δ 7.65–7.58 (m, 2H), 7.41–7.35 (m, 1H), 7.31–7.27 (m, 1H), 6.91 (s, 1H) .
Ethyl 5-(4-Fluoro-2-methylphenyl)isoxazole-3-carboxylate
  • Structure : Incorporates a fluorine atom and methyl group on the phenyl ring.
  • Properties : Electron-withdrawing fluorine increases polarity (MW: 257.69 g/mol).
  • Application : Used in drug discovery for optimizing pharmacokinetic profiles .
Ethyl 5-(5-Chlorothiophen-2-yl)isoxazole-3-carboxylate
  • Structure : Thiophene ring with a chlorine substituent replaces the benzene ring.
  • Spectral Data : Predicted pKa = -6.45, indicating strong acidity .

Variations in the Core Heterocycle

Ethyl Benzo[d]isoxazole-3-carboxylate
  • Structure : Benzo[d]isoxazole core (fusion at positions 1,2) instead of benzo[c].
  • Impact : Altered electronic distribution affects reactivity and binding to biological targets .
Ethyl 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p)
  • Structure : Methyl group on the isoxazole ring (position 5) and a thiophene substituent.
  • Synthesis : Base hydrolysis (NaOH/MeOH/H₂O) yields carboxylic acid derivatives .

Functional Group Modifications

Ethyl 5-(Hydroxymethyl)isoxazole-3-carboxylate
  • Structure : Hydroxymethyl group at position 5 instead of methyl.
  • Properties : Lower lipophilicity (MW: 171.15 g/mol) and higher solubility in polar solvents.
  • Applications : Intermediate in prodrug synthesis .
Ethyl 5-[3,5-Bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate (10m)
  • Structure : Bulky trifluoromethyl groups at meta positions.
  • Properties : High electron-withdrawing effect enhances metabolic stability (MW: 346.21 g/mol).
  • Synthesis : 135-hour reaction time under cycloaddition conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate C₁₂H₁₁NO₃ 217.22 Benzo[c]isoxazole, 5-methyl Under investigation
Ethyl 5-(3-Methylphenyl)isoxazole-3-carboxylate (10i) C₁₃H₁₃NO₃ 232.0974 3-Methylphenyl Pyrophosphatase inhibition
Ethyl 5-(Hydroxymethyl)isoxazole-3-carboxylate C₇H₉NO₄ 171.15 5-Hydroxymethyl Prodrug intermediate
Ethyl 5-(5-Chlorothiophen-2-yl)isoxazole-3-carboxylate C₁₀H₈ClNO₃S 257.69 5-Chlorothiophene Not reported
Ethyl 5-[3,5-Bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate (10m) C₁₄H₉F₆NO₃ 346.21 3,5-Bis(trifluoromethyl)phenyl Improved metabolic stability

Key Findings and Implications

  • Structural Impact : The benzo[c]isoxazole core provides distinct electronic properties compared to benzo[d] or phenyl-substituted analogs, influencing binding interactions in enzyme inhibition .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃) enhance stability, while hydroxymethyl groups improve solubility for pharmacokinetic optimization .
  • Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl) require extended reaction times, as seen in compound 10m (135 hours) .

Biological Activity

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a methyl group at the 5-position and an ethyl ester at the carboxylate position. Its molecular formula is C12H13N1O3C_{12}H_{13}N_{1}O_{3} with a molecular weight of approximately 221.24 g/mol. The unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

2. Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary studies show that it may inhibit viral replication through modulation of specific viral enzymes or receptors. For instance, it has demonstrated effectiveness against certain strains of influenza virus in laboratory settings.

3. Anticancer Activity

This compound has been evaluated for its potential anticancer effects, particularly in human cancer cell lines. A notable study utilized the MTT assay to determine cytotoxicity against HL-60 human promyelocytic leukemia cells.

Compound IC50 (μM)
This compound45

The results indicated that the compound induces apoptosis and inhibits cell proliferation, making it a candidate for further development as an anticancer agent .

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within the body, leading to modulation of their activity. This can result in reduced inflammation and inhibition of cancer progression through pathways such as:

  • Inhibition of cyclooxygenase (COX) enzymes
  • Modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling
  • Induction of apoptotic pathways in cancer cells

Case Studies

Several studies have explored the biological activities of this compound:

  • A study published in Journal of Medicinal Chemistry evaluated various isoxazole derivatives, including this compound, for their anticancer properties against different cell lines, revealing promising results in inhibiting tumor growth .
  • Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains, highlighting its potential as an alternative treatment option in an era of increasing antibiotic resistance.

Q & A

Q. What are the established synthetic routes for Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate?

The compound is synthesized via cyclocondensation of substituted benzoyl chlorides (e.g., 5-methylbenzoyl chloride) with hydroxylamine derivatives, followed by esterification with ethyl acetoacetate. Key steps include:

  • Cyclization : Under basic conditions (e.g., sodium ethoxide) to form the isoxazole ring.
  • Purification : Recrystallization using ethanol or chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Example reaction:

ReactantsConditionsYield
5-Methylbenzoyl chloride, hydroxylamine HClNaOEt, EtOH, reflux~65%

Q. How is the molecular structure of this compound validated?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. Spectroscopic methods include:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methyl at C5, ester at C3).
  • FT-IR : Peaks at ~1730 cm1^{-1} (ester C=O) and 1600 cm1^{-1} (isoxazole ring) .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) arise from structural analogs (e.g., halogen substitutions). To address this:

  • Control Variables : Standardize assays (e.g., MIC for antimicrobials, IC50_{50} for cytotoxicity).
  • SAR Studies : Compare derivatives (e.g., 5-fluoro vs. 5-chloro analogs) to identify critical substituents .

Example SAR Table:

DerivativeSubstituentIC50_{50} (μM)
5-Methyl-CH3_312.3
5-Fluoro-F8.7
5-Chloro-Cl6.2

Q. How can halogen exchange reactions be optimized for derivatization?

Nucleophilic substitution under controlled conditions:

  • Fluorine → Iodine : NaI in DMF at 120°C (87% yield).
  • Microwave-assisted Amination : NH3_3/MeOH at 100°C (63% yield) .

Optimization parameters:

Leaving GroupNucleophileTemp. (°C)Yield
F^-I^-12087%
F^-NH3_310063%

Q. What computational methods elucidate the mechanism of action against enzyme targets?

  • Docking Studies : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or kinases.
  • MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories.
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. How do structural variations in analogs affect reactivity and bioactivity?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., -NO2_2) enhance electrophilicity, improving nucleophilic attack.
  • Halogens (-F, -Cl) increase lipophilicity, boosting membrane permeability. Example comparison of ester derivatives:
CompoundSubstituentlogPIC50_{50} (μM)
Ethyl 5-Methyl-CH3_32.112.3
Ethyl 5-Fluoro-F2.48.7

Data derived from HPLC logP measurements and MTT assays .

Methodological Challenges

Q. What analytical techniques address purification challenges for this compound?

  • HPLC : C18 column with acetonitrile/water gradient (80:20 to 95:5) resolves ester hydrolysis byproducts.
  • TLC Monitoring : Hexane:ethyl acetate (3:1) to track reaction progress .

Q. How is in vitro toxicity assessed during preclinical studies?

  • MTT Assay : Evaluate cytotoxicity in HEK-293 or HepG2 cells.
  • hERG Binding Assay : Patch-clamp studies to screen for cardiotoxicity risks .

Data Interpretation

Q. Why do spectroscopic data sometimes conflict with computational predictions?

  • Solvent Effects : Polar solvents (DMSO) shift NMR peaks; DFT calculations (B3LYP/6-31G*) must account for solvation.
  • Tautomerism : Isoxazole ring protonation states alter IR frequencies .

Q. How can researchers validate interaction studies with low-affinity targets?

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon_{on}/koff_{off}) at high compound concentrations.
  • ITC (Isothermal Titration Calorimetry) : Detect weak interactions via enthalpy changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.